2-[(2S)-butan-2-yl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-butan-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJSWOZJMPIGJQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Enantioselective Preparation of 2 2s Butan 2 Yl 1,3 Thiazole
Retrosynthetic Disconnection Strategies for Chiral Thiazoles
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 2-[(2S)-butan-2-yl]-1,3-thiazole, the primary disconnection points are the bonds forming the thiazole (B1198619) ring and the bond connecting the chiral sec-butyl group to the ring.
A common strategy involves disconnecting the C2-N3 and C4-C5 bonds of the thiazole ring, leading to a thioamide and an α-haloketone, a route known as the Hantzsch thiazole synthesis. wikipedia.orgyoutube.com In this case, the retrosynthetic analysis would yield (2S)-2-methylbutanethioamide and a suitable α-haloacetaldehyde equivalent. The key challenge in this approach is the synthesis of the enantiomerically pure chiral thioamide.
Another approach is to disconnect the bond between the C2 of the thiazole and the chiral side chain. This would involve a pre-formed thiazole ring and the subsequent introduction of the (2S)-butan-2-yl group. This strategy relies on the stereoselective addition of a sec-butyl nucleophile to a 2-electrophilic thiazole derivative or the coupling of a 2-lithiated thiazole with a chiral sec-butyl electrophile. thsci.com
A third strategy involves the disconnection of the C2-S1 and C4-N3 bonds, which could lead to a β-aminothiol and a carboxylic acid derivative. This biomimetic approach mimics the natural biosynthesis of some thiazoles from cysteine. wikipedia.org
| Disconnection Strategy | Key Precursors | Synthetic Challenge |
| Hantzsch-type Disconnection | (2S)-2-methylbutanethioamide, α-haloacetaldehyde equivalent | Synthesis of enantiopure chiral thioamide |
| Side-chain Disconnection | 2-Lithiothiazole, (2R)-2-bromobutane | Control of stereochemistry during coupling |
| Biomimetic Disconnection | (2S)-2-amino-3-methylpentane-1-thiol, Formic acid derivative | Synthesis of the chiral β-aminothiol |
Stereocontrolled Synthesis Pathways
The successful synthesis of this compound hinges on the effective control of stereochemistry. Several pathways have been developed to achieve this, each with its own advantages and limitations.
Asymmetric Construction of the Thiazole Ring System
This approach involves building the thiazole ring from achiral precursors using a chiral catalyst or reagent to induce enantioselectivity. One such method is the asymmetric [3+2] cycloaddition of thiazolium salts with electron-deficient alkenes, catalyzed by chiral metal complexes. rsc.org This can lead to highly enantioenriched thiazoline (B8809763) intermediates, which can then be oxidized to the corresponding thiazole.
Chiral Auxiliary-Based Approaches for Side-Chain Introduction
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, a chiral auxiliary can be attached to a thiazole precursor to control the introduction of the sec-butyl group.
For instance, an N-acylated oxazolidinone can serve as a chiral auxiliary. williams.edu The thiazole moiety can be introduced as the acyl group. Deprotonation followed by alkylation with a sec-butyl halide would proceed with high diastereoselectivity, directed by the bulky substituent on the oxazolidinone. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. williams.edu Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven effective in similar stereoselective transformations. scielo.org.mxresearchgate.net
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |
| Evans Oxazolidinone | Alkylation | >95% de |
| Oppolzer's Camphorsultam | Alkylation | >90% de |
| Thiazolidinethione | Aldol Reaction | >98% de scielo.org.mx |
Enantioselective Catalytic Methods for Thiazole Formation
The development of catalytic enantioselective methods for thiazole synthesis is a significant area of research. These methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.
One promising strategy is the use of chiral catalysts in the Hantzsch thiazole synthesis. While the classical Hantzsch reaction is not stereoselective, modifications using chiral phase-transfer catalysts or chiral Lewis acids can induce enantioselectivity in the initial condensation step.
Furthermore, iridium-catalyzed azide-alkyne cycloaddition reactions have been explored for the synthesis of chiral triazoles and could potentially be adapted for the synthesis of substituted thiazoles with high stereocontrol. nih.gov
Convergent and Divergent Synthetic Routes
The synthesis of a target molecule can be approached in a linear, convergent, or divergent manner. researchgate.net
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach would involve the separate synthesis of the chiral (2S)-2-methylbutanethioamide and a suitable C3 synthon, which are then condensed to form the thiazole ring. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In this context, a chiral 2-substituted thiazole precursor could be synthesized and then subjected to different reaction conditions to introduce various side chains at other positions of the thiazole ring, leading to a library of related chiral thiazole derivatives. researchgate.net
Methodological Advancements in Thiazole Synthesis with Chiral Induction
Recent advancements in organic synthesis have provided new tools for the stereoselective preparation of chiral thiazoles. These include the development of novel catalysts, reaction conditions, and synthetic strategies.
Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of thiazoline derivatives, which are precursors to thiazoles. rsc.org The use of solid-phase synthesis techniques has also been explored for the preparation of chiral polyaminothiazoles, allowing for the rapid generation of diverse libraries of compounds. nih.gov
Furthermore, the development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offers a highly efficient and atom-economical approach to thiazole synthesis. researchgate.net The design of chiral catalysts for these multicomponent reactions is an active area of research with the potential to provide direct access to enantiomerically pure thiazoles.
| Methodological Advancement | Key Feature | Potential Advantage |
| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times, improved yields rsc.org |
| Solid-Phase Synthesis | Immobilized reactants | Facile purification, library synthesis nih.gov |
| Multicomponent Reactions | One-pot synthesis | High efficiency, atom economy researchgate.net |
| Asymmetric Organocatalysis | Metal-free catalysis | Mild reaction conditions, sustainability |
Comprehensive Spectroscopic and Stereochemical Characterization of 2 2s Butan 2 Yl 1,3 Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-[(2S)-butan-2-yl]-1,3-thiazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the thiazole (B1198619) ring typically appear in the range of 7.27 to 8.77 ppm. globalresearchonline.net For the sec-butyl group, the methine proton (CH) adjacent to the thiazole ring would be expected to have a chemical shift influenced by the heterocyclic ring. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the sec-butyl group will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the thiazole ring will have distinct chemical shifts. The C2 carbon, being directly attached to the nitrogen and sulfur atoms, will have a specific resonance, while the C4 and C5 carbons will appear at different chemical shifts. The four carbon atoms of the sec-butyl group will also be distinguishable, with their chemical shifts influenced by their proximity to the thiazole ring. For instance, in butan-2-ol, the carbon attached to the hydroxyl group has a chemical shift of around 69.3 ppm, while the other carbons are at 32.1 ppm, 22.8 ppm, and 10.0 ppm. docbrown.info A similar trend would be expected for the sec-butyl group in the title compound.
2D NMR Techniques (COSY, HSQC): To definitively assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the sec-butyl group, showing correlations between the methine proton and the adjacent methylene and methyl protons. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each carbon atom by identifying its corresponding proton(s). youtube.com For example, the proton signal for the methine group of the sec-butyl chain would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. researchgate.net
A summary of expected NMR data is presented in the table below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | COSY Correlations (predicted) | HSQC Correlation (predicted) |
| Thiazole H-4 | 7.4-7.6 | 115-125 | H-5 | C-4 |
| Thiazole H-5 | 7.9-8.1 | 140-145 | H-4 | C-5 |
| sec-Butyl CH | 3.0-3.3 | 40-50 | CH₂, CH₃ | C(sec-butyl CH) |
| sec-Butyl CH₂ | 1.6-1.8 | 28-32 | CH, CH₃ | C(sec-butyl CH₂) |
| sec-Butyl CH₃ (ethyl) | 0.9-1.1 | 10-15 | CH₂ | C(sec-butyl CH₃) |
| sec-Butyl CH₃ (methyl) | 1.2-1.4 | 20-25 | CH | C(sec-butyl CH₃) |
Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis (HRMS, MS/MS)
Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₁₁NS. nist.gov The calculated monoisotopic mass for this formula is 141.06122053 Da. nih.gov
MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For 2-substituted thiazoles, characteristic fragmentation pathways include cleavage of the thiazole ring and fragmentation of the substituent. nih.gov For this compound, expected fragment ions would arise from the loss of the sec-butyl group or parts of it. The fragmentation of butan-2-ol, for example, shows a prominent peak at m/z 45, corresponding to [CH₃CHOH]⁺. docbrown.info A similar fragmentation could be expected for the title compound.
A table summarizing the expected mass spectrometry data is provided below.
| Technique | Information Obtained | Expected Result for C₇H₁₁NS |
| HRMS | Elemental Formula | C₇H₁₁NS (Calculated Monoisotopic Mass: 141.06122053 Da) nih.gov |
| MS/MS | Structural Fragmentation | Fragments corresponding to the loss of C₄H₉, C₃H₇, C₂H₅, and CH₃ from the molecular ion. Cleavage of the thiazole ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl group and the thiazole ring. The C=N stretching vibration of the thiazole ring typically appears in the range of 1598 to 1625 cm⁻¹. amazonaws.com The C-H stretching vibrations for the thiazole ring and the sec-butyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net Studies on methylthiazoles have shown that the thiazole ring itself has characteristic absorptions. cdnsciencepub.comcdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of thiazole derivatives also shows characteristic bands for the ring vibrations. researchgate.netrsc.org For instance, in 2-aminothiazole, bands around 1407 cm⁻¹ and 1493 cm⁻¹ are attributed to C=C and C=N stretching and C-H in-plane bending. researchgate.net Similar vibrations would be expected for this compound.
A table of expected vibrational frequencies is presented below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (thiazole) | 3000 - 3100 | 3000 - 3100 |
| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |
| C=N stretch (thiazole) | 1598 - 1625 amazonaws.com | 1598 - 1625 |
| C=C stretch (thiazole) | ~1500 | ~1500 |
| Thiazole ring vibrations | 1300 - 1500 | 1300 - 1500 |
| C-H bend (alkyl) | 1370 - 1470 | 1370 - 1470 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for determining the absolute stereochemistry of chiral molecules like this compound.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the atoms in the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect curve, is characteristic of the chiral molecule and can also be used to assign the absolute stereochemistry.
The specific chiroptical properties of this compound would need to be determined experimentally and/or predicted using computational methods. The data would be crucial for confirming the (S)-configuration at the chiral center.
X-ray Crystallography: Solid-State Structure and Conformational Analysis of this compound and its Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While obtaining suitable single crystals of the liquid this compound might be challenging, the analysis of crystalline derivatives can provide invaluable structural information. nih.govnih.govacs.org
The X-ray structure would definitively confirm the (S)-configuration of the chiral center. It would also reveal the preferred conformation of the sec-butyl group relative to the thiazole ring, providing insights into steric and electronic interactions within the molecule. This information is critical for understanding its chemical reactivity and biological activity, if any. The structural parameters obtained from X-ray analysis can also be used to validate and refine computational models of the molecule.
Mechanistic Insights into the Reactivity and Transformations of 2 2s Butan 2 Yl 1,3 Thiazole
Elucidating Reaction Pathways of the Thiazole (B1198619) Nucleus
The thiazole ring exhibits a unique electronic structure that dictates its reactivity. The presence of the electronegative nitrogen and sulfur atoms makes the ring electron-deficient, influencing its susceptibility to different types of chemical reactions.
The most common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govyoutube.commdpi.com This method offers a versatile route to a wide array of substituted thiazoles.
The reactivity of the thiazole ring can be summarized as follows:
Acidity of C2-Proton: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base. nih.gov This deprotonation generates a nucleophilic carbanion that can react with various electrophiles, providing a pathway for functionalization at this position.
Electrophilic Aromatic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. slideshare.net However, the presence of electron-donating groups can activate the ring towards such reactions, which typically occur at the C5-position. researchgate.net
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the thiazole ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. nih.govlibretexts.orglibretexts.org
Stereochemical Influence of the (2S)-butan-2-yl Moiety on Chemical Reactivity
The chiral (2S)-butan-2-yl group attached to the C2 position of the thiazole ring acts as a chiral auxiliary, capable of directing the stereochemical outcome of reactions. nih.govyoutube.com This stereochemical control is a critical aspect of asymmetric synthesis, aiming to produce a specific stereoisomer of a product. youtube.comcarewellpharma.in
The influence of the chiral moiety can be understood through various models, such as the Felkin-Anh and Cram's rule, which predict the direction of nucleophilic attack on a nearby carbonyl group based on the steric hindrance imposed by the substituents on the chiral center. youtube.com In the context of 2-[(2S)-butan-2-yl]-1,3-thiazole, the bulky butan-2-yl group can sterically hinder one face of the molecule, favoring the approach of reagents from the less hindered face. This leads to diastereoselective or enantioselective transformations.
For instance, in reactions involving the thiazole ring or a functional group attached to it, the (2S)-butan-2-yl moiety can control the formation of new stereocenters, leading to a high degree of stereoselectivity in the products.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole Ring
Electrophilic Aromatic Substitution:
As mentioned, the thiazole ring is generally deactivated towards electrophilic attack. slideshare.net The reaction, when it occurs, is directed to the C5-position, which is the most electron-rich carbon atom in the ring. researchgate.net The presence of the electron-donating (2S)-butan-2-yl group at the C2-position can further influence the regioselectivity of the substitution.
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | C5 |
| Halogenation | Br₂ or Cl₂ | C5 (with activating groups) |
| Sulfonation | H₂SO₄/SO₃ | C5 (under vigorous conditions) slideshare.net |
| Friedel-Crafts | RCOCl/AlCl₃ | Generally unreactive |
Nucleophilic Aromatic Substitution:
The thiazole ring is more prone to nucleophilic aromatic substitution (SNAr), especially when a leaving group is present at the C2, C4, or C5 positions. nih.govlibretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org In the case of this compound, if a suitable leaving group were introduced at the C4 or C5 position, it would readily undergo substitution by a nucleophile.
| Nucleophile | Leaving Group | Product |
| RO⁻ (Alkoxide) | Halogen | 4- or 5-Alkoxythiazole |
| R₂NH (Amine) | Halogen | 4- or 5-Aminothiazole |
| RS⁻ (Thiolate) | Halogen | 4- or 5-Thioetherthiazole |
Regioselective and Stereoselective Functionalization Strategies
Achieving regioselective and stereoselective functionalization of this compound is crucial for the synthesis of complex, biologically active molecules.
Regioselective Functionalization:
Directed metalation is a powerful strategy for regioselective functionalization. acs.org By using a strong base like n-butyllithium, the C2-proton can be selectively removed, creating a lithiated species that can react with a variety of electrophiles to introduce a functional group specifically at the C2-position. slideshare.net However, since the C2 position is already substituted in the title compound, functionalization would target other positions. Directed ortho-metalation is less common for thiazoles but can be achieved with appropriate directing groups. More commonly, halogen-metal exchange on a pre-functionalized thiazole provides a route to regioselectively introduce substituents. For example, starting with a brominated thiazole, treatment with an organolithium reagent can generate a lithiated thiazole at a specific position, which can then be quenched with an electrophile. acs.org
Stereoselective Functionalization:
The chiral (2S)-butan-2-yl group is key to stereoselective functionalization. nih.gov Reactions at a prochiral center elsewhere in the molecule can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis. youtube.com For example, the reduction of a ketone or the addition of a nucleophile to an imine attached to the thiazole ring can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral sec-butyl group.
Ring-Opening and Ring-Closing Metathesis Involving Thiazole Derivatives
Ring-opening and ring-closing metathesis (RCM) are powerful olefin metathesis reactions for the formation of cyclic and macrocyclic structures. organic-chemistry.orgwikipedia.orgtaylorandfrancis.com These reactions are typically catalyzed by ruthenium or molybdenum complexes.
For instance, if this compound were functionalized at the C4 and C5 positions with allyl groups, an intramolecular RCM reaction could potentially lead to the formation of a fused dihydrothiophene ring system. The stereochemistry of the (2S)-butan-2-yl group could influence the conformation of the transition state and thus the stereochemical outcome of the newly formed ring.
Ring-opening of the thiazole ring itself is also a known transformation, often requiring harsh conditions or specific reagents that can cleave the C-S or C-N bonds. These reactions can lead to acyclic structures that can be used as building blocks for other complex molecules.
Computational and Theoretical Studies on the Electronic and Conformational Landscape of 2 2s Butan 2 Yl 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the ground-state properties of organic molecules with a favorable balance of accuracy and computational cost.
The presence of a chiral center in the 2-sec-butyl group and its rotational freedom with respect to the thiazole (B1198619) ring gives rise to multiple possible conformations for 2-[(2S)-butan-2-yl]-1,3-thiazole. Geometrical optimizations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can identify the stable conformers and their relative energies. science.govresearchgate.net
The primary conformational variable is the dihedral angle defined by the C4-C5-C2-N3 atoms of the thiazole ring and the C-C-C-C backbone of the sec-butyl group. Rotational barriers around the single bond connecting the butyl group to the thiazole ring are expected to be relatively low. Computational searches can identify several low-energy conformers. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance and weak intramolecular interactions.
Table 1: Calculated Relative Energies of Predominant Conformers of this compound
| Conformer | Dihedral Angle (N3-C2-C_sec-butyl-C_ethyl) | Relative Energy (kcal/mol) |
| A | ~60° (gauche) | 0.00 |
| B | ~180° (anti) | 0.85 |
| C | ~-60° (gauche) | 1.20 |
Note: The data presented in this table is illustrative and based on typical energy differences for similar alkyl-substituted heterocyclic systems. Actual values would require specific DFT calculations for this molecule.
The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. asianpubs.orgresearchgate.net
For 2-alkyl-substituted thiazoles, the HOMO is typically a π-orbital delocalized over the thiazole ring, with significant contributions from the sulfur and nitrogen atoms. The LUMO is usually a π*-antibonding orbital. The electron-donating nature of the sec-butyl group is expected to raise the energy of the HOMO compared to unsubstituted thiazole, potentially making it more susceptible to electrophilic attack.
Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. The nitrogen and sulfur atoms of the thiazole ring are expected to carry partial negative charges, while the ring carbon atoms will have varying partial positive or negative charges. mdpi.com The hydrogen atom at the C2 position of the thiazole ring is known to be acidic and can be deprotonated by strong bases. wikipedia.org
Table 2: Representative Frontier Molecular Orbital Energies for 2-Alkyl-1,3-thiazoles
| Molecular Orbital | Energy (eV) |
| LUMO | ~ -0.5 to -1.0 |
| HOMO | ~ -8.5 to -9.5 |
| HOMO-LUMO Gap | ~ 7.5 to 9.0 |
Note: These values are representative and collated from studies on similar thiazole derivatives. researchgate.netresearchgate.net Precise energies for this compound would necessitate specific calculations.
DFT calculations can be a powerful tool in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons on the thiazole ring and the sec-butyl group would be sensitive to the conformational arrangement. nih.gov
IR Spectroscopy: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. Characteristic peaks would include C-H stretching vibrations of the alkyl group and the thiazole ring, C=N and C=C stretching of the ring, and various bending modes.
Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it is expected to exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding rotatory strengths, which determine the sign and intensity of the CD signals. This would be highly sensitive to the molecule's conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
MD simulations would be particularly useful for:
Conformational Dynamics: To study the transitions between different conformers and determine their populations at a given temperature.
Solvation Structure: To understand how solvent molecules, such as water or ethanol, arrange themselves around the thiazole and the hydrophobic sec-butyl group.
Transport Properties: To calculate properties like the diffusion coefficient.
Theoretical Exploration of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry can be employed to explore the potential reactivity of this compound. This involves mapping out the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energies. researchgate.net
Potential reactions for theoretical investigation include:
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, and calculations can predict the most likely site of attack (C4 or C5). wikipedia.org
Deprotonation: The acidity of the C2-proton can be quantified, and the stability of the resulting carbanion can be assessed. wikipedia.org
Reactions at the Sulfur and Nitrogen Atoms: The nucleophilicity of the nitrogen and sulfur atoms can be explored in reactions with various electrophiles.
By calculating the energies of reactants, products, and transition states, the feasibility of different reaction pathways can be evaluated.
Computational Design Principles for Novel Thiazole-Based Systems
The insights gained from computational studies on this compound and other thiazole derivatives can be leveraged to design new molecules with desired properties. acs.orgresearchgate.netacs.org For instance, by understanding the structure-property relationships, one could computationally design novel thiazole-based compounds for applications in materials science or medicinal chemistry. nih.govnih.gov This could involve:
Tuning Electronic Properties: Modifying substituents on the thiazole ring to alter the HOMO-LUMO gap, dipole moment, or polarizability. acs.org
Enhancing Specific Interactions: Designing molecules with specific functionalities to promote desired intermolecular interactions, such as hydrogen bonding or π-π stacking.
Predicting Reactivity: Using computational screening to identify promising candidates for a particular chemical transformation before undertaking their synthesis.
In essence, computational modeling serves as a virtual laboratory, enabling the exploration and design of novel thiazole-based systems in a time- and cost-effective manner.
Applications of 2 2s Butan 2 Yl 1,3 Thiazole in Asymmetric Catalysis and Organic Synthesis
Development of 2-[(2S)-butan-2-yl]-1,3-thiazole as a Chiral Ligand in Transition Metal Catalysis
The thiazole (B1198619) ring, with its nitrogen and sulfur heteroatoms, is an effective coordinating moiety for a variety of transition metals. When a chiral substituent like (2S)-butan-2-yl is placed at the 2-position, the resulting molecule can be elaborated into powerful chiral ligands. These ligands are capable of creating a specific, three-dimensional chiral environment around a metal center, which enables the enantioselective transformation of prochiral substrates.
One of the most significant applications for chiral thiazole-containing ligands is in iridium-catalyzed asymmetric hydrogenation of olefins. Research has shown that bidentate P,N-ligands, which combine a phosphine (B1218219) group with a chiral thiazole or oxazole (B20620), are highly effective for this transformation. nih.govnih.gov These ligands are often modular, allowing for systematic tuning of their steric and electronic properties to achieve high enantioselectivity for different substrates. nih.gov
While specific studies focusing exclusively on this compound are not prominently detailed, the general class of phosphine-thiazole ligands has been successfully applied to the hydrogenation of challenging substrates like tri- and di-substituted olefins. nih.govnih.gov In these systems, the chiral backbone, which could be derived from a precursor like this compound, is crucial for differentiating between the two faces of the incoming substrate. For instance, iridium complexes of related phosphite-thiazole ligands have demonstrated the ability to deliver excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee), for a broad range of alkenes. nih.gov
The success of these catalysts is attributed to the precise spatial arrangement enforced by the ligand, where the chiral element dictates the stereochemical outcome of the hydrogen addition. The table below illustrates the performance of representative iridium catalysts with related chiral P,N-ligands in asymmetric hydrogenation, highlighting the potential of this ligand class.
Table 1: Performance of Chiral Iridium-Thiazole/Oxazole Catalysts in Asymmetric Hydrogenation Data is representative of the ligand class and not specific to this compound.
| Substrate | Ligand Type | Enantiomeric Excess (ee) | Reference |
| (E)-α-Methylcinnamic acid ethyl ester | Phosphine-Thiazole | >99% | nih.gov |
| (Z)-α-Methylcinnamic acid ethyl ester | Phosphine-Thiazole | 93% | nih.gov |
| 1,1-Disubstituted terminal alkene | Phosphite-Thiazole | up to >99% | nih.gov |
| E-Trisubstituted alkene | Phosphite-Thiazole | up to >99% | nih.gov |
Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
The utility of chiral thiazole-based ligands extends to enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in organic synthesis for building molecular complexity. Chiral ligands containing thiazole or the related oxazole motifs have been employed in several key reactions, although specific examples using the this compound scaffold are not extensively documented.
The principles, however, are well-established with analogous structures. For instance, chiral bis(oxazolinyl)thiophene ligands have been used in copper-catalyzed asymmetric Friedel-Crafts alkylations. In such reactions, the ligand-metal complex acts as a chiral Lewis acid, activating the substrate and controlling the facial selectivity of the nucleophilic attack.
Chiral thiazole derivatives can also participate in enantioselective oxidation and reduction reactions. While the use of this compound as a ligand for general substrate reduction or oxidation is not widely reported, transformations on the thiazole ring itself have been studied. For example, the enantioselective reduction of a ketone attached to a thiazole ring has been achieved with high efficiency (95% ee) using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. This demonstrates how a chiral environment can influence reactions at a position adjacent to the thiazole core.
Utility as a Chiral Organocatalyst in Stereoselective Transformations
Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. While many chiral heterocycles have found application in this field, current scientific literature does not prominently feature this compound as a standalone organocatalyst. Its primary role in asymmetric synthesis appears to be as a component within a larger ligand structure that coordinates to a catalytically active metal center.
Strategic Incorporation into Complex Molecular Architectures and Natural Product Synthesis
The thiazole ring and its reduced form, thiazoline (B8809763), are privileged structural motifs found in a wide array of natural products, many of which exhibit significant biological activity. researchgate.neteurekaselect.com These heterocycles are particularly common in peptide-derived natural products, where they are formed from cysteine residues. researchgate.net
The use of pre-formed chiral building blocks like this compound or its precursors is a powerful strategy for the total synthesis of these complex molecules. By incorporating a fragment that already contains the required stereochemistry, chemists can avoid challenging stereoselective steps later in the synthetic sequence. The thiazole unit can impart conformational rigidity to a macrocyclic structure, which is often beneficial for binding affinity and biological function. researchgate.net
Role as a Chiral Synthon in Diversified Synthetic Pathways
A chiral synthon is a molecular fragment that carries stereochemical information and can be readily incorporated into a larger molecule. This compound and related chiral thiazolines are excellent examples of such synthons. nih.gov The thiazole ring is chemically robust but can also be functionalized at various positions, allowing for its elaboration into more complex structures.
For example, an efficient solid-phase synthesis of diverse chiral polyaminothiazoles has been developed using Hantzsch's thiazole synthesis. This method involves reacting resin-bound chiral polyamines to form polythioureas, which are then cyclized with α-haloketones to produce the target thiazole structures. Such approaches allow for the rapid generation of libraries of chiral molecules for drug discovery and other applications. The 2-[(2S)-butan-2-yl] group serves as a reliable chiral handle, directing the stereochemical identity of the final products.
Structure Activity Relationship Studies and Derivatization of 2 2s Butan 2 Yl 1,3 Thiazole
Systematic Modifications of the Butan-2-yl Side Chain and their Stereoelectronic Effects
In the absence of direct research, one can hypothesize the potential outcomes of modifying the butan-2-yl side chain of 2-[(2S)-butan-2-yl]-1,3-thiazole. SAR studies on other 2-alkylthiazole derivatives have shown that alterations in the size, shape, and electronic properties of the alkyl substituent can profoundly impact biological activity.
Table 1: Hypothetical Modifications of the Butan-2-yl Side Chain and Potential Stereoelectronic Effects
| Modification | Potential Stereoelectronic Effect |
| Chain Length Variation (e.g., propyl, pentyl) | Alteration of lipophilicity and van der Waals interactions. |
| Branching Isomers (e.g., isobutyl, tert-butyl) | Introduction of steric hindrance, potentially influencing binding selectivity. |
| Introduction of Polar Groups (e.g., hydroxyl, amino) | Enhancement of hydrophilicity and potential for new hydrogen bonding interactions. |
| Replacement with Alicyclic or Aromatic Rings | Increased rigidity and potential for π-stacking interactions. |
Diversification at the Thiazole (B1198619) Ring System: Synthesis and Reactivity of Analogs
The thiazole ring itself offers multiple avenues for diversification. The most common methods for synthesizing 2-substituted-1,3-thiazoles include the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.netmdpi.com Modifications to the thiazole ring of a molecule like this compound could involve electrophilic substitution reactions or more complex cross-coupling strategies.
Table 2: Potential Diversification Strategies for the Thiazole Ring
| Position of Modification | Synthetic Approach | Potential Impact |
| C4- and C5-Positions | Introduction of various substituents via lithiation followed by electrophilic quench. nih.gov | Modulation of electronic properties and steric profile. |
| N3-Position | Alkylation or arylation. | Alteration of the heterocyclic core's basicity and potential for new interactions. |
| Ring Fusion (e.g., benzothiazole) | Synthesis from substituted aminothiophenols. | Creation of a more rigid and extended aromatic system. |
The reactivity of the thiazole ring is well-documented, allowing for the introduction of a wide range of functional groups that can be used to fine-tune the molecule's properties. researchgate.net
Exploring the Enantiomeric Purity and its Influence on Applications
The (S)-configuration of the butan-2-yl group in this compound is a critical feature. In many biologically active chiral compounds, one enantiomer exhibits significantly higher activity than the other, a phenomenon known as eudismic ratio. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.
While no specific studies on the enantiomeric purity of this compound exist, research on other chiral thiazoles has demonstrated the profound impact of stereochemistry on their biological effects. nih.govnih.gov For any potential application of this compound, ensuring high enantiomeric purity would be crucial to achieve the desired therapeutic effect and avoid potential off-target effects from the less active or even detrimental enantiomer.
Synthesis and Properties of Multi-Thiazole Architectures Incorporating the Chiral Butan-2-yl Moiety
The construction of molecules containing multiple thiazole units, known as multi-thiazole architectures, is a strategy employed to create compounds with unique properties, including enhanced biological activity and novel material characteristics. Incorporating a chiral moiety like the (2S)-butan-2-yl group into such architectures could lead to the development of complex, three-dimensional structures with specific recognition capabilities.
The synthesis of such molecules would likely involve iterative coupling reactions, linking individual this compound units or by building the multi-thiazole scaffold first and then introducing the chiral side chain. The resulting macromolecules could have applications in areas such as asymmetric catalysis or the development of chiral sensors.
Future Research Directions and Emerging Opportunities for 2 2s Butan 2 Yl 1,3 Thiazole
Exploration of Unconventional Synthetic Methodologies and Green Chemistry Principles
The traditional synthesis of thiazoles, most notably the Hantzsch synthesis, often involves harsh conditions and the use of hazardous reagents. nih.govyoutube.com Future research must prioritize the development of more sustainable and efficient routes to 2-[(2S)-butan-2-yl]-1,3-thiazole. The adoption of green chemistry principles is paramount, focusing on minimizing waste, reducing energy consumption, and using environmentally benign substances. osi.lvmdpi.com
Promising areas for exploration include microwave-assisted organic synthesis (MAOS) and ultrasound-mediated reactions, which are known to accelerate reaction rates, improve yields, and reduce thermal decomposition byproducts. mdpi.comresearchgate.netfigshare.com The development of catalytic, one-pot procedures that combine multiple synthetic steps without isolating intermediates would enhance atom economy and process efficiency. organic-chemistry.org Furthermore, the use of green solvents like water or bio-based solvents, or even solvent-free conditions, presents a significant opportunity to reduce the environmental footprint of its synthesis. bepls.comdntb.gov.ua Investigating recyclable biocatalysts, such as chitosan-based hydrogels, could offer a pathway to a truly green and sustainable manufacturing process. mdpi.com
| Methodology | Typical Conditions | Key Advantages | Research Focus for this compound |
|---|---|---|---|
| Conventional Hantzsch Synthesis | Reflux in high-boiling solvents (e.g., ethanol) | Well-established, versatile | Baseline for comparison; optimization to reduce waste |
| Microwave-Assisted Synthesis (MAOS) | Sealed vessel, rapid heating (5-30 min) | Drastically reduced reaction times, higher yields, fewer side products. figshare.com | Rapid synthesis protocols, preservation of stereochemical integrity |
| Ultrasound Irradiation | Ultrasonic bath/probe, ambient or moderate temp. | Energy efficiency, enhanced mass transfer, initiation of reactions at lower temperatures. mdpi.commdpi.com | Energy-efficient synthesis, exploring catalyst-free options |
| Visible-Light Photocatalysis | LED light source, photosensitizer, room temp. | Uses light as a traceless reagent, mild conditions, high functional group tolerance. organic-chemistry.org | Development of novel bond-forming strategies under mild conditions |
| Green Catalyst Systems | Water or bio-solvents, reusable catalysts (e.g., chitosan, supported metals). mdpi.comdntb.gov.ua | High recyclability, reduced environmental impact, simplified purification. mdpi.com | Design of a fully recyclable and sustainable synthetic process |
Expanding the Scope of Catalytic Applications to New Reaction Classes
The unique combination of a chiral center and a heteroaromatic ring makes this compound a compelling candidate for asymmetric catalysis. Thiazole and its derivatives, particularly chiral thiazolines, are known to act as effective ligands for transition metals or as organocatalysts themselves. nih.govrsc.org The (2S)-butan-2-yl group can impart a specific three-dimensional environment around a catalytic center, enabling high levels of stereocontrol.
Future research should focus on harnessing this compound as a novel chiral ligand for transition metals like palladium, iridium, or copper in a variety of asymmetric transformations. nih.govresearchgate.net An exciting frontier is its potential use in N-heterocyclic carbene (NHC) catalysis. nih.gov By converting the thiazole into a thiazolium salt, a chiral NHC catalyst could be generated for reactions such as atroposelective annulations, providing access to axially chiral molecules. nih.gov Another promising area is anion-binding catalysis, where the C-H bond of a related triazole has been shown to act as a hydrogen bond donor to control enantioselectivity; a similar principle could be explored for thiazolium salts derived from this compound. nih.govresearchgate.net
| Reaction Class | Catalyst Type | Potential Substrates | Key Research Goal |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium or Rhodium complex with the thiazole as a ligand | Prochiral olefins and ketones | Achieve high enantiomeric excess (ee) for the synthesis of chiral alcohols and alkanes. nih.gov |
| Palladium-Catalyzed Cycloisomerization | Palladium complex with the thiazole as an N,P-type ligand | 1,6-Enynes | Synthesize complex chiral carbo- and heterocyclic scaffolds with high stereoselectivity. researchgate.net |
| Atroposelective Annulation | Chiral N-Heterocyclic Carbene (NHC) from the thiazole | Alkynyl aldehydes and thioureas | Create axially chiral thiazine (B8601807) derivatives with potential bioactivity. nih.gov |
| Dearomative Cycloaddition | Photocatalyst with the thiazole as a chiral ligand | Thiophenes, oxazoles, and alkenes | Access novel C(sp³)-rich 3D molecular scaffolds from simple aromatic precursors. acs.org |
| Reissert-Type Reactions | Anion-binding catalysis via a derived thiazolium salt | Isoquinolines and acid chlorides | Achieve enantioselective dearomatization of N-heteroarenes. nih.gov |
Integration into Advanced Materials Science: Beyond Traditional Organic Synthesis
The application of thiazole derivatives is expanding into materials science, where they are used to construct polymers with specific electronic or physical properties. cedarville.eduacs.org The incorporation of this compound as a chiral monomer into a polymer backbone is an unexplored but highly promising research direction. The defined stereochemistry of the butan-2-yl group could induce a helical conformation in the polymer chain, leading to the formation of chiral supramolecular polymers.
Such materials could possess unique chiroptical properties, such as strong circular dichroism, making them suitable for applications in optical devices, polarization-sensitive technologies, and chiral sensors. Furthermore, polymers containing this chiral unit could be investigated as novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), offering new selectivities for the separation of enantiomers. The interplay between the rigid thiazole ring and the flexible, chiral alkyl group could lead to materials with tunable solubility and self-assembly characteristics.
| Material Type | Method of Integration | Key Property to Investigate | Potential Application |
|---|---|---|---|
| Chiral Polymers | Polymerization of a functionalized this compound monomer | Helicity, circular dichroism, liquid crystallinity | Chiroptical devices, polarized light emitters |
| Chiral Stationary Phases (CSPs) | Grafting the thiazole derivative onto a silica (B1680970) or polymer support | Enantioselective recognition capabilities | Analytical and preparative separation of racemates |
| Functional Organic Semiconductors | Co-polymerization with conjugated monomers | Charge transport, photoluminescence, solubility | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |
| Self-Assembling Nanostructures | Controlled self-assembly in solution or on surfaces | Formation of chiral fibers, vesicles, or films | Nanofabrication, templates for chiral catalysts |
Deeper Theoretical Understanding of Stereocontrol Mechanisms
To accelerate the development of this compound in catalysis and materials science, a deep theoretical understanding of its behavior is crucial. Computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide invaluable insights that are difficult to obtain through experiments alone. nih.govrsc.org
Future theoretical studies should focus on modeling the transition states of potential catalytic reactions where this compound is used as a ligand or catalyst. Such calculations can elucidate the precise non-covalent interactions responsible for stereocontrol, explaining why one enantiomer of a product is formed preferentially. For materials applications, simulations can predict the conformational preferences of polymers containing this chiral unit, helping to understand the origins of helicity and self-assembly. These computational models can guide the rational design of more effective catalysts and materials, reducing the need for extensive trial-and-error experimentation. nih.gov
Potential in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions. The structural elements of this compound make it an excellent building block for supramolecular systems. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or coordinate to metal ions, while the chiral sec-butyl group provides a specific 3D architecture.
A significant opportunity lies in designing host molecules based on this compound for the enantioselective recognition of chiral guest molecules. nih.gov Such chiral receptors could be used as sensors for detecting specific enantiomers, a critical task in the pharmaceutical and fragrance industries. By incorporating this thiazole into larger macrocyclic or oligomeric structures, it may be possible to create synthetic receptors that bind to biologically important molecules like amino acids or carbohydrates with high selectivity. nih.gov The transfer of chirality from the molecule to a larger supramolecular assembly is a key goal, with potential applications in asymmetric catalysis and the creation of responsive "smart" materials. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(2S)-butan-2-yl]-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions with precise stoichiometry and catalysis. For example, a thiazole ring can be constructed via Hantzsch thiazole synthesis, where a ketone (e.g., (2S)-butan-2-yl derivatives) reacts with thiourea in the presence of iodine or other catalysts. Solvent choice (e.g., ethanol or THF) and temperature control (reflux at 80–100°C) are critical for minimizing side products .
- Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol | Reduces hydrolysis byproducts |
| Catalyst | Iodine (0.5 equiv) | Accelerates cyclization |
| Temperature | 80°C, reflux | Balances reaction rate/selectivity |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and substituent positions. For instance, the (2S)-butan-2-yl group shows distinct splitting patterns due to chiral center coupling .
- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C, H, N content) may indicate impurities or hydration states .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling thiazole derivatives in the lab?
- Methodological Answer :
- Use fume hoods for reactions involving volatile solvents (e.g., THF) or toxic intermediates.
- Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory.
- Waste disposal must follow local regulations for halogenated or sulfur-containing compounds .
Advanced Research Questions
Q. How can computational docking studies elucidate the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins. For example, thiazole derivatives with bulky substituents (e.g., 4-bromophenyl groups) may exhibit enhanced interactions with hydrophobic enzyme pockets, as shown in studies of compound 9c binding to α-glucosidase .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., elemental analysis discrepancies)?
- Methodological Answer :
- Step 1 : Replicate experiments to rule out procedural errors.
- Step 2 : Use complementary techniques (e.g., X-ray crystallography) to validate structure.
- Step 3 : Consider hydration or solvation effects in elemental analysis calculations. For instance, a 0.5% deviation in carbon content may arise from residual solvent .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in thiazole-based compounds?
- Methodological Answer :
- Systematic Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH) to assess electronic effects.
- Bioassay Correlation : Pair synthetic modifications with bioactivity assays (e.g., antimicrobial IC values). Compound 9d (4-methylphenyl substituent) showed a 3-fold increase in activity compared to the parent structure .
Q. How can theoretical frameworks guide experimental design for novel thiazole derivatives?
- Methodological Answer :
- Hypothesis-Driven Design : Use frontier molecular orbital (FMO) theory to predict reactivity. For example, a lower HOMO-LUMO gap in electron-deficient thiazoles may favor nucleophilic attacks.
- Literature Meta-Analysis : Leverage bibliometric tools (e.g., VOSviewer) to identify understudied functional groups or reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
